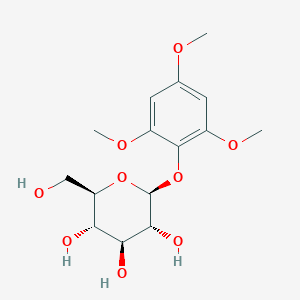

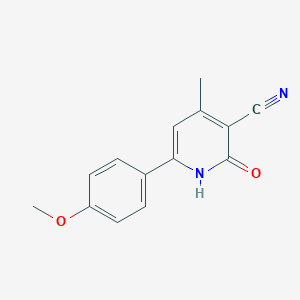

![molecular formula C8H4ClN5O B170062 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one CAS No. 161154-16-1](/img/structure/B170062.png)

7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one is a chemical compound with the molecular formula C15H8ClN5O . It is related to the class of compounds known as quinoxalines, which have been the subject of extensive research due to their wide range of physicochemical and biological activities .

Synthesis Analysis

The synthesis of related compounds, such as pyrrolo[1,2-a]quinoxalin-4(5H)-ones, has been reported to be achieved through the visible light-mediated ring opening and cyclization of aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid . This operationally simple and catalyst-free methodology opens a green and efficient approach for the synthesis of these compounds .Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoxaline core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring . The molecule also contains a chloro group and a tetrazole ring .Chemical Reactions Analysis

Quinoxaline derivatives, including this compound, can undergo various chemical reactions. For instance, the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones involves the ring opening and cyclization of aryl cyclopropanes .Aplicaciones Científicas De Investigación

Overview of Quinoxaline and Its Derivatives

Quinoxaline, also known as benzopyrazine, is a heterocyclic compound with a structure that includes a benzene ring fused with a pyrazine ring. This compound and its derivatives, including 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one, have a wide range of applications in dyes, pharmaceuticals, and as antibiotics like echinomycin and levomycin. They have been studied for their potential antitumoral properties and have been utilized as ligands in catalysis. The synthesis of quinoxalines often involves the condensation of ortho-diamines with 1,2-diketones, among other methods (Pareek & Kishor, 2015).

Synthetic Utilities and Biological Applications

The synthetic versatility of quinoxalines has been demonstrated through various approaches for creating benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines and electrophilic reagents. These methods have enabled the exploration of biological applications of azolylthiazoles and the development of new fluorescent systems and procedures for chemical synthesis (Ibrahim, 2011).

Quinoxaline Derivatives in Biomedical Research

Quinoxaline derivatives are recognized for their broad range of biomedical applications, including antimicrobial activities and the treatment of chronic and metabolic diseases. The ability to modify the quinoxaline structure has led to its use in various therapeutic areas, showcasing its importance in medical and biomedical research (Pereira et al., 2015).

Quinoline and Quinazoline Alkaloids in Drug Development

The exploration of quinoline and quinazoline alkaloids has highlighted their significant bioactive potential, with many compounds exhibiting antitumor, antimalarial, antibacterial, and antifungal properties. These findings underscore the potential of quinoxaline derivatives in the development of new drugs and therapies (Shang et al., 2018).

Hexaazatriphenylene (HAT) Derivatives: From Synthesis to Applications

Hexaazatriphenylene derivatives, related to quinoxaline through their nitrogen-containing polyheterocyclic aromatic systems, have been utilized in a variety of applications, including semiconductors, sensors, and energy storage. The review of research based on HAT highlights the significance of quinoxaline and its derivatives as fundamental scaffolds in organic materials and nanoscience (Segura et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one, also known as CTBT, is the oxidative stress response system in yeast and filamentous fungi . It acts as an antifungal and chemosensitizing agent .

Mode of Action

CTBT interacts with its targets by inducing oxidative stress . This interaction results in an increased formation of reactive oxygen species (ROS) in fungal cells . It also enhances the cytotoxic activity of 5-fluorocytosine and azole antimycotics .

Biochemical Pathways

The biochemical pathways affected by CTBT are those involved in the oxidative stress response . The downstream effects of this interaction include the inhibition of growth in both Gram-positive and Gram-negative bacteria . The action of CTBT is bactericidal .

Pharmacokinetics

Its ability to induce oxidative stress in various organisms suggests that it can be absorbed and distributed effectively within these organisms .

Result of Action

The molecular and cellular effects of CTBT’s action include the induction of ROS formation, inhibition of bacterial growth, and enhancement of the cytotoxic activity of certain antimycotics . In E. coli, for example, CTBT induces an increase in ROS formation as measured by a ROS-specific probe .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CTBT. For instance, the susceptibility of bacterial cells to CTBT is greater compared to paraquat, menadione, and hydrogen peroxide . The deletion of oxidative stress-related genes leads to increased susceptibility . Exogenous antioxidants such as ascorbic acid, cysteine, and glutathione show protective effects against CTBT-induced growth inhibition . Therefore, CTBT could be a useful tool for studying ROS generation, oxidant sensing, and oxidative stress responses in different bacterial species .

Direcciones Futuras

Quinoxaline derivatives, including 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one, have been the subject of extensive research due to their wide range of physicochemical and biological activities . Future research may focus on the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

Análisis Bioquímico

Biochemical Properties

7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one has been reported to induce oxidative stress in yeast and filamentous fungi, enhancing the cytotoxic activity of 5-fluorouracil and azole antifungal drugs . It interacts with various enzymes and proteins, leading to an increase in reactive oxygen species (ROS) formation .

Cellular Effects

In bacterial cells, this compound inhibits the growth of both Gram-positive and Gram-negative bacteria . It induces an increase in ROS formation, as determined by a ROS-specific probe . The compound’s action is bactericidal, and bacterial cells are more sensitive to it compared to other substances like paraquat, menadione, and hydrogen peroxide .

Molecular Mechanism

The molecular mechanism of action of this compound involves the induction of oxidative stress. It leads to an increase in ROS formation, which can cause damage to cellular components and disrupt normal cellular functions .

Propiedades

IUPAC Name |

7-chloro-5H-tetrazolo[1,5-a]quinoxalin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN5O/c9-4-1-2-6-5(3-4)10-8(15)7-11-12-13-14(6)7/h1-3H,(H,10,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRTTWFBCBNVRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C3=NN=NN23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438933 |

Source

|

| Record name | 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161154-16-1 |

Source

|

| Record name | 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B169982.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B170006.png)